3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea (CAS: 1219913-64-0) is a synthetic urea derivative with a molecular formula of C₁₆H₁₈N₂O₄S and a molecular weight of 334.4 g/mol. Its structure features:
- A benzo[d][1,3]dioxol-5-yl group (a methylenedioxy-substituted aromatic ring), contributing to electron-rich aromatic interactions.
- A thiophen-3-ylmethyl substituent, introducing sulfur-based heterocyclic character.
- A 2-methoxyethyl chain, enhancing solubility and steric bulk.
- A central urea moiety (N-C(=O)-N), a common pharmacophore in medicinal chemistry for hydrogen bonding and target engagement .
The Smiles notation is COCCN(Cc1ccsc1)C(=O)Nc1ccc2c(c1)OCO2, reflecting its complex substitution pattern.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-20-6-5-18(9-12-4-7-23-10-12)16(19)17-13-2-3-14-15(8-13)22-11-21-14/h2-4,7-8,10H,5-6,9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXIPZGOJHDMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a member of the urea class of compounds, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiophenes and methoxyethyl groups through urea formation. The process can be optimized using various solvents and catalysts to enhance yield and purity.
Anticancer Properties
Research indicates that urea derivatives exhibit significant anticancer activity. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines. A study reported that certain urea derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM against different cancer types such as ovarian and prostate cancer .
| Cell Line | GI50 (μM) |
|---|---|
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
| T-47D (Breast) | 15.1 |
These findings suggest that the structural features of urea compounds contribute significantly to their anticancer efficacy.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Urea derivatives have been shown to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) reported as low as 0.03–0.06 μg/mL against Staphylococcus aureus and Streptococcus pyogenes . This highlights the potential of such compounds in treating bacterial infections.
The biological activity of urea compounds often stems from their ability to interact with specific enzyme targets or cellular pathways. For example, some studies have indicated that these compounds can act as inhibitors of protein kinases involved in cell signaling pathways critical for cancer progression .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various urea derivatives, the target compound was tested against several human cancer cell lines. Results showed that it effectively inhibited cell proliferation in a dose-dependent manner, particularly in breast and lung cancer cells.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related urea compounds against a panel of pathogenic bacteria. The results indicated a broad spectrum of activity, with specific derivatives exhibiting potent effects against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of a urea core with dual hydrophobic/hydrophilic substituents (thiophene and methoxyethyl). Below is a comparative analysis with analogous compounds from the literature:
Key Findings:
Structural Diversity: The target compound’s urea core distinguishes it from coumarins, chalcones, and pyrazoles, which exhibit different hydrogen-bonding capabilities and target affinities. Urea derivatives are often explored for kinase inhibition or GPCR modulation, though specific activity data for this compound is lacking .
Synthetic Efficiency: Yields for analogous compounds range from 32% (coumarin derivatives) to 84% (enones and pyrazoles). The absence of synthetic data for the target compound precludes direct comparison, but its structural complexity suggests multi-step synthesis with moderate yields .
Functional Group Impact: The 2-methoxyethyl chain in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., chalcones in ).
Thermal Stability :
Preparation Methods
Synthetic Strategies for Urea Derivatives
Urea synthesis typically involves the reaction of amines with carbonyl sources such as phosgene substitutes, carbamoyl chlorides, or activated carbonates. For 3-(Benzo[d]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea, two primary routes are viable:
Carbamate Intermediate Route
This method, adapted from thiophen urea syntheses, employs 4-nitrophenyl chloroformate to activate the primary amine. The benzo[d]dioxol-5-ylamine is reacted with 4-nitrophenyl chloroformate in dichloromethane at 0°C, forming a 4-nitrophenoxycarbonylamino intermediate. Subsequent displacement by 2-methoxyethyl-(thiophen-3-ylmethyl)amine yields the target urea.
Direct Coupling via Carbodiimide Mediation
Alternative approaches use carbodiimides (e.g., EDC/HOBt) to couple the piperonylamine with preformed 2-methoxyethyl-(thiophen-3-ylmethyl)carbamic acid. However, this method risks low yields due to steric hindrance from the thiophen-3-ylmethyl group.
Stepwise Preparation Methods
Synthesis of 3-(Benzo[d]dioxol-5-yl)amine
The benzo[d]dioxol-5-yl (piperonyl) amine precursor is typically prepared via reduction of the corresponding nitro compound. Hydrogenation of 5-nitrobenzo[d]dioxole over palladium on carbon in ethanol at 50°C provides the amine in >90% yield.
Preparation of 2-Methoxyethyl-(thiophen-3-ylmethyl)amine
Thiophen-3-ylmethanol is first converted to thiophen-3-ylmethyl bromide using PBr₃ in diethyl ether. Subsequent nucleophilic substitution with 2-methoxyethylamine in acetonitrile at reflux affords the secondary amine in 65–70% yield.
Urea Bond Formation
Method A: Chloroformate Activation
- Step 1 : React benzo[d]dioxol-5-ylamine (1.0 equiv) with 4-nitrophenyl chloroformate (1.1 equiv) in anhydrous CH₂Cl₂ at 0°C, followed by triethylamine (2.0 equiv). After 2 h, the intermediate 2 precipitates as a yellow solid (Yield: 85%).
- Step 2 : Treat intermediate 2 with 2-methoxyethyl-(thiophen-3-ylmethyl)amine (1.2 equiv) and triethylamine (3.0 equiv) in CH₂Cl₂ overnight. Purification via silica gel chromatography (EtOAc/hexane, 3:7) yields the urea product (Yield: 62%).
Method B: Phosgene-Free Carbamate Coupling
A safer alternative uses triphosgene (0.35 equiv) in toluene to generate the carbamoyl chloride in situ. Reaction with the secondary amine at 40°C for 6 h achieves 58% yield but requires rigorous moisture exclusion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Method A (CH₂Cl₂) | Method B (Toluene) |
|---|---|---|
| Temperature | 0°C → RT | 40°C |
| Reaction Time | 2 h + 12 h | 6 h |
| Isolated Yield | 62% | 58% |
| Purity (HPLC) | >98% | 95% |
Polar aprotic solvents like dichloromethane improve solubility of the aromatic intermediates, while elevated temperatures in Method B accelerate carbamate decomposition.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, MeCN/H₂O gradient) shows a single peak at 12.3 min, confirming >98% purity. The compound is stable at −20°C for 6 months but undergoes slow hydrolysis in aqueous solutions (pH < 3).
Challenges and Mitigation Strategies
Biuret Formation
Prolonged heating above 60°C promotes biuret (NH₂CONHCONH₂) formation, detectable via LCMS at m/z 517.3. Maintaining reaction temperatures below 50°C and limiting step durations to <8 h suppresses this side reaction.
Thiophene Ring Sulfur Oxidation
Thiophene derivatives are prone to oxidation at sulfur. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants (e.g., H₂O₂) preserves the thiophen-3-ylmethyl group’s integrity.
Q & A
Basic: How can researchers optimize the synthesis of this urea derivative to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic parameter screening:
- Coupling Reagents : Use carbodiimides (e.g., EDC/HOBt) for urea bond formation, as demonstrated in benzodioxole-thiophene urea analogs .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency; chloroform is suitable for acid chloride couplings ().
- Temperature Control : Maintain 0–25°C during nucleophilic substitutions to minimize side reactions .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) .
Validate purity via HPLC (>95%) and NMR (absence of residual amine/acid chloride peaks) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR :
- ¹H/¹³C NMR : Identify benzodioxole (δ 6.7–7.1 ppm, aromatic protons), thiophene (δ 7.3–7.5 ppm), and urea NH signals (δ 5.5–6.5 ppm, broad) .
- 2D NMR (HSQC, HMBC) : Confirm connectivity between methoxyethyl (–OCH2CH2O–) and thiophen-3-ylmethyl groups .
- HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
- FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and benzodioxole C–O–C vibrations (~1250 cm⁻¹) .
Advanced: How does the compound exhibit differential anticancer activity across cell lines, and how should researchers design experiments to validate this?
Methodological Answer:
Variability in IC50 values (e.g., 2.1 µM in HeLa vs. 8.7 µM in MCF-7) may stem from:
- Target Expression : Profile kinase/receptor targets (e.g., EGFR, VEGFR) via qPCR/Western blot .
- Assay Design :
- Use 72-hour MTT assays with triplicate technical replicates.
- Include positive controls (e.g., doxorubicin) and measure caspase-3/7 activation to assess apoptosis .
- Resistance Mechanisms : Test P-glycoprotein inhibitors (e.g., verapamil) to evaluate efflux effects .
Advanced: What mechanistic hypotheses explain its antimicrobial activity against resistant strains?
Methodological Answer:
Proposed mechanisms include:
- Membrane Disruption : Thiophene and benzodioxole groups may intercalate into lipid bilayers, as seen in analogs with logP >3.2 .
- Enzyme Inhibition : Screen for β-lactamase or efflux pump inhibition using nitrocefin hydrolysis assays or ethidium bromide accumulation tests .
- Transcriptomics : Perform RNA-seq on treated S. aureus to identify downregulated virulence genes (e.g., mecA, fnbA) .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance potency?
Methodological Answer:
- Systematic Substituent Variation :
- Replace 2-methoxyethyl with PEGylated chains to improve solubility .
- Modify thiophene with electron-withdrawing groups (e.g., –CF3) to enhance electrophilic reactivity .
- In Silico Modeling : Use Schrödinger’s Glide for docking studies against crystallized targets (e.g., COX-2, PDB: 3NT1) .
- Parallel Synthesis : Generate a 20-compound library via automated HATU-mediated urea couplings .
Advanced: How should researchers address contradictory reports of its efficacy in tumor xenograft models?
Methodological Answer:
Discrepancies may arise from:
- Dosing Regimens : Compare daily vs. intermittent dosing (e.g., 10 mg/kg i.p., 5 days on/2 days off) .
- Model Selection : Use PDX (patient-derived xenograft) models instead of cell-line-derived xenografts for clinical relevance .
- Pharmacokinetics : Measure plasma/tumor concentrations via LC-MS/MS to correlate exposure with efficacy .
Advanced: What strategies improve metabolic stability for in vivo applications?
Methodological Answer:
- Liver Microsome Assays : Identify vulnerable sites (e.g., methoxyethyl O-dealkylation) using human/rat microsomes + NADPH .
- Deuterium Incorporation : Replace labile hydrogens (e.g., urea NH) with deuterium to slow CYP450 metabolism .
- Prodrug Design : Mask urea as a carbamate ester for targeted release in acidic tumor microenvironments .
Advanced: How can synergistic effects with standard chemotherapeutics be systematically evaluated?
Methodological Answer:
- Checkerboard Assays : Test combinations with paclitaxel or 5-FU; calculate FIC indices (synergy: FIC ≤0.5) .
- Mechanistic Studies : Use RNA interference (siRNA) to knock down putative synergy targets (e.g., DNA repair genes) .
Basic: What solvent systems are optimal for overcoming solubility challenges in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) with Cremophor EL for aqueous dispersion .
- Salt Formation : Prepare hydrochloride salts via HCl/EtOAc treatment to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm, PEGylated surface) for sustained release .
Advanced: What approaches are recommended for target deconvolution?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose; identify bound proteins via LC-MS/MS .
- CRISPR-Cas9 Screens : Perform genome-wide knockout screens in sensitive cell lines to identify synthetic lethal targets .
- Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts upon compound binding to map interactomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
